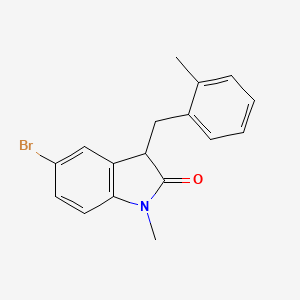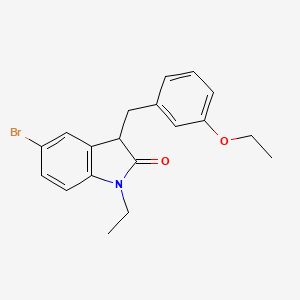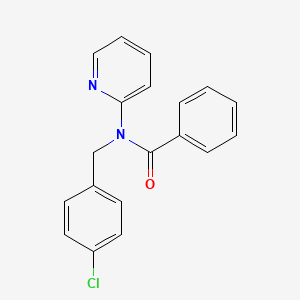
N-(4-chlorobenzyl)-N-(pyridin-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-chlorobenzyl chloride with 2-aminopyridine in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role as a vascular endothelial growth factor receptor inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The compound exerts its effects primarily by inhibiting tyrosine-protein kinases that act as cell-surface receptors for vascular endothelial growth factors (VEGFA, VEGFB, and PGF). This inhibition plays a crucial role in regulating angiogenesis, cell survival, migration, and cancer cell invasion. The molecular targets include vascular endothelial growth factor receptor 2 (VEGFR2) and vascular endothelial growth factor receptor 1 (VEGFR1) .
相似化合物的比较
Similar Compounds
- N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-(4-Bromophenyl)-2-chloroacetamide derivatives
- N-(Pyridin-4-yl)pyridin-4-amine derivatives
Uniqueness
N-[(4-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its specific inhibitory action on VEGFR2 and VEGFR1, which makes it a promising candidate for anti-angiogenic therapies. Its structural features also allow for various chemical modifications, enhancing its versatility in synthetic applications .
属性
分子式 |
C19H15ClN2O |
|---|---|
分子量 |
322.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H15ClN2O/c20-17-11-9-15(10-12-17)14-22(18-8-4-5-13-21-18)19(23)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI 键 |
IBLQGJPNOONKBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11348934.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11348939.png)
![1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11348946.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11348953.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11348956.png)
![Ethyl 2-({[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11348970.png)
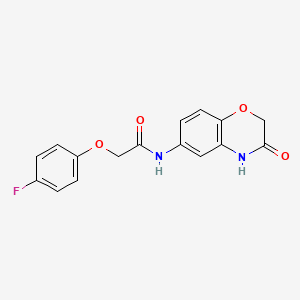
![N-(4-bromo-2-fluorophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11348979.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11348980.png)
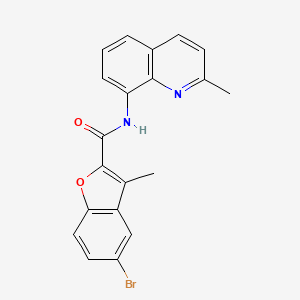
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11348987.png)
